molecular formula C11H14ClNO3 B13496430 Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride

Cat. No.: B13496430
M. Wt: 243.68 g/mol
InChI Key: QLSYMTYLNCPDEB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound’s structure includes a quinoline ring system, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
  • 6-Methyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydro-4-methylquinoline-6-carboxylic acid

Uniqueness

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group and the carboxylate ester moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 877861-62-6

1. Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. A study highlighted that certain substituted 1,2,3,4-tetrahydroisoquinoline derivatives can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. The lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

2. Neuroprotective Effects

Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. They may play a role in mitigating neurodegenerative diseases by inhibiting enzymes such as catechol-O-methyltransferase (COMT), which is linked to Parkinson's disease treatment . Compounds like this compound could potentially be developed as therapeutic agents for neuroprotection.

3. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural analogs have been tested against various bacterial strains and exhibited potent activity against pathogens resistant to conventional antibiotics . This suggests that this compound may be useful in developing new antimicrobial therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 and Mcl-1 proteins, the compound promotes apoptosis in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for enzymes involved in neurotransmitter metabolism and bacterial resistance mechanisms.

Case Studies

StudyFindings
Study on Bcl-2 InhibitionDemonstrated the compound's ability to induce apoptosis in cancer cells through Bcl-2 inhibition.
Neuroprotective ResearchHighlighted potential use in treating neurodegenerative diseases due to COMT inhibition.
Antimicrobial TestingShowed effectiveness against resistant bacterial strains, indicating potential for new antibiotic development.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 3-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(13)6-12-10;/h2-4,9,12-13H,5-6H2,1H3;1H

InChI Key

QLSYMTYLNCPDEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCC(C2)O.Cl

Origin of Product

United States

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